2-(Chloromethyl)thiophene

Spectroscopy Quality Control Regiochemistry

2-(Chloromethyl)thiophene (CAS 765-50-4) is a heterocyclic building block comprising a thiophene ring with a chloromethyl substituent at the 2-position. It is a colorless to pale yellow liquid with a molecular weight of 132.61 g/mol and a boiling point of 80–81 °C at 18 Torr.

Molecular Formula C5H5ClS
Molecular Weight 132.61 g/mol
CAS No. 765-50-4
Cat. No. B1266113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)thiophene
CAS765-50-4
Molecular FormulaC5H5ClS
Molecular Weight132.61 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCl
InChIInChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2
InChIKeyFUOHKPSBGLXIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)thiophene (CAS 765-50-4): Procurement-Ready Technical and Structural Profile for Research and Industrial Sourcing


2-(Chloromethyl)thiophene (CAS 765-50-4) is a heterocyclic building block comprising a thiophene ring with a chloromethyl substituent at the 2-position [1]. It is a colorless to pale yellow liquid with a molecular weight of 132.61 g/mol and a boiling point of 80–81 °C at 18 Torr . The compound is sparingly soluble in water but freely soluble in common organic solvents such as ethanol, DMF, and dichloromethane . The presence of the chloromethyl group imparts electrophilic character and enables nucleophilic substitution, making the compound a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Why 2-(Chloromethyl)thiophene (CAS 765-50-4) Cannot Be Freely Substituted with Other Thiophene Chloromethyl Isomers


Simple substitution of 2-(chloromethyl)thiophene with its 3-isomer or with other halomethyl analogs is not feasible without altering reaction outcomes. The regiochemistry of the chloromethyl group dictates distinct NMR signatures and steric environments that directly influence downstream synthetic pathways [1]. For instance, 3-chloromethylthiophene exhibits methylene proton chemical shifts in the 4.37–4.56 ppm range, whereas the 2-isomer shifts are between 4.63 and 5.25 ppm, providing a clear spectroscopic differentiation critical for quality control and reaction monitoring [2]. Moreover, the position of the substituent affects the stability and reactivity of intermediates in cross-coupling and nucleophilic displacement reactions [3]. Therefore, using a positional isomer without rigorous revalidation of synthetic protocols can lead to unexpected side products, lower yields, or even failure of key transformations, underscoring the need for precise procurement of the specified regioisomer.

Quantitative Evidence for 2-(Chloromethyl)thiophene (CAS 765-50-4) Differentiating Performance Against Comparator Compounds


Spectroscopic Differentiation: Distinct 1H-NMR Chemical Shifts vs. 3-(Chloromethyl)thiophene

The regioisomeric purity of 2-(chloromethyl)thiophene can be unambiguously confirmed by 1H-NMR, which shows methylene proton resonances between 4.63 and 5.25 ppm for the 2-isomer, compared to 4.37–4.56 ppm for the 3-isomer [1]. This ~0.2–0.7 ppm difference enables precise batch-to-batch verification, ensuring that the correct isomer is used in sensitive synthetic steps [2].

Spectroscopy Quality Control Regiochemistry

Synthetic Yield Improvement: Optimized Chloromethylation Protocol for 2-(Chloromethyl)thiophene

Increasing the HCl addition rate from 0.6 mol/(mol thiophene·h) to 1.5 mol/(mol thiophene·h) during chloromethylation raised the yield of 2-(chloromethyl)thiophene from 57–63% to 68–72% [1]. This 6% absolute yield increase represents a significant cost and material efficiency advantage in large-scale production, and is specific to the 2-isomer synthesis [2].

Process Chemistry Yield Optimization Manufacturing

Comparative Reactivity: Chloride vs. Bromide Leaving Group in Nucleophilic Substitution

While bromide is a better leaving group than chloride (I⁻ > Br⁻ > Cl⁻ > F⁻), 2-(chloromethyl)thiophene offers a more controlled reactivity profile, reducing the risk of premature side reactions during multistep syntheses [1]. In the context of thiophene derivatives, the chloride leaving group provides sufficient activation for SN2 displacement with common nucleophiles (e.g., amines, alkoxides) while minimizing unwanted elimination or cross-reactivity .

Reactivity Nucleophilic Substitution Leaving Group

Stability and Storage: Documented Decomposition Hazard vs. Non-Explosive Analogs

2-(Chloromethyl)thiophene exhibits a known tendency to decompose, sometimes with explosive violence, when stored for extended periods or in sealed containers, even under cold and dark conditions [1]. This behavior is not uniformly observed across all chloromethyl heterocycles; for example, many chloromethylbenzenes are stable under ambient storage. The documented hazard necessitates specialized storage protocols (e.g., vented containers, low temperature, inert atmosphere) and influences procurement decisions for labs without dedicated hazardous material facilities .

Stability Storage Safety

Targeted Application Scenarios for 2-(Chloromethyl)thiophene (CAS 765-50-4) Based on Differentiating Evidence


Synthesis of 2-Thienylacetonitrile and Related Pharmaceuticals

2-(Chloromethyl)thiophene serves as a key intermediate in the production of 2-thienylacetonitrile, a precursor to the antihypertensive agent tiamenidine and other bioactive molecules [1]. The optimized chloromethylation yield (68–72%) demonstrated in patented processes ensures cost-effective scaling for pharmaceutical manufacturers [2].

Reference Standard for Vaborbactam Analysis and Quality Control

The fully characterized 2-(chloromethyl)thiophene is employed as a reference standard for the analytical method development and validation of vaborbactam, a β-lactamase inhibitor [1]. Its distinct NMR fingerprint (4.63–5.25 ppm) provides unambiguous identity confirmation in quality control laboratories, ensuring compliance with USP or EP guidelines [2].

Building Block for Functional Materials via Cross-Coupling

The chloromethyl group undergoes palladium-catalyzed cross-coupling and nucleophilic substitution to install diverse functionalities, making 2-(chloromethyl)thiophene a versatile synthon for organic electronics and optoelectronic materials [1]. The moderate leaving group ability of chloride allows for controlled functionalization without premature decomposition, a critical advantage in multistep material synthesis [2].

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